MT1 BET inhibitor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MT1 BET inhibitor is a bivalent bromodomain inhibitor that has shown significant potency in inhibiting the growth of cancer cells, particularly in prostate cancer. Bromodomains are epigenetic readers of histone acetylation involved in chromatin remodeling and transcriptional regulation of several genes, including the proto-oncogene cellular myelocytomatosis (c-Myc). This compound is 100-fold more potent than the first-in-class bromodomain inhibitor JQ1 .

Preparation Methods

The synthesis of MT1 BET inhibitor involves the design and characterization of bivalent bromodomain inhibitors. The synthetic route includes the preparation of both novel and previously described bumped bromodomain inhibitors stereoselectively in 99% enantiomeric excess. The process involves multivalent interactions, which create avidity, allowing stable biophysical recognition. The bromodomain and extraterminal domain family of transcriptional coactivators features tandem bromodomains through which these proteins bind acetylated histones and transcription factors .

Chemical Reactions Analysis

MT1 BET inhibitor undergoes various chemical reactions, including binding to bromodomains in a bivalent fashion. The compound induces dimerization of tandem BRD4 constructs when there is a point mutation at a key conserved asparagine. The reactions involve acetylation mimics to block the bromodomains from binding chromatin. Common reagents used in these reactions include acetylation mimics and other bromodomain-targeted agents .

Scientific Research Applications

MT1 BET inhibitor has numerous scientific research applications, particularly in the field of cancer therapy. It has been shown to decrease cell viability and cause cell cycle arrest in the G0/G1 phase in castration-sensitive and resistant prostate cancer cell lines in a dose-dependent fashion. The inhibition of c-Myc function by this compound was molecularly corroborated by the de-repression of Protein Kinase D1 and increased phosphorylation of Protein Kinase D1 substrate proteins. This compound has also been combined with other chemotherapeutic modalities for cancer treatment, demonstrating favorable clinical outcomes .

Mechanism of Action

The mechanism of action of MT1 BET inhibitor involves the inhibition of bromodomain and extraterminal domain proteins, which are epigenetic readers that regulate gene expression and are involved in cancer pathogenesis. Exposure of tumor cells to this compound reduces the levels of BRD4 at enhancers and promoters at a genome-wide level. The reduction is more marked at superenhancers, and the genes associated with superenhancers undergo stronger and faster downregulation than genes regulated by standard enhancers .

Comparison with Similar Compounds

MT1 BET inhibitor is compared with other similar compounds, such as JQ1, which is a monovalent bromodomain inhibitor. This compound is 100-fold more potent than JQ1 in cellular assays. Other similar compounds include kinase and bromodomain dual inhibitors, bromodomain protein proteolysis-targeting chimeras, and BRD4-selective inhibitors. The unique aspect of this compound is its bivalent binding, which significantly enhances its potency compared to monovalent inhibitors .

Properties

CAS No. |

2060573-82-0 |

|---|---|

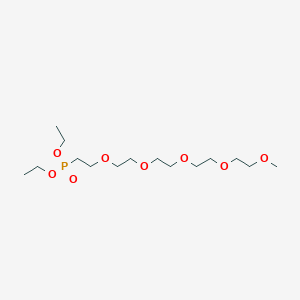

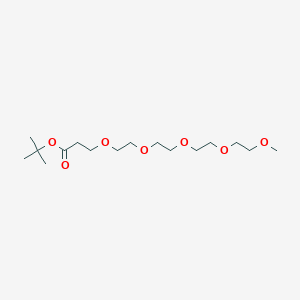

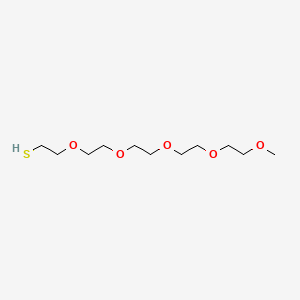

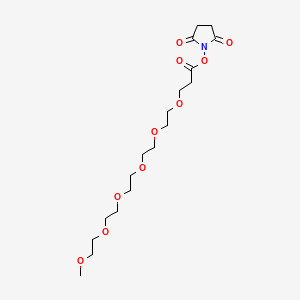

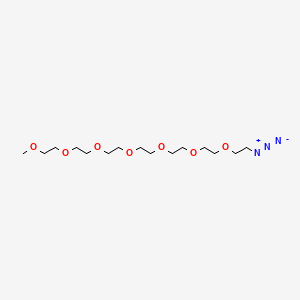

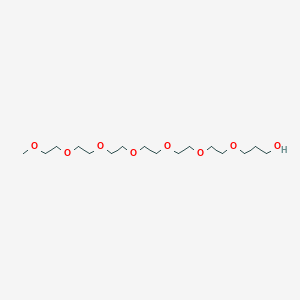

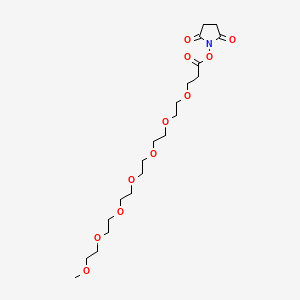

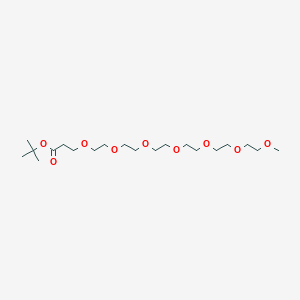

Molecular Formula |

C54H66Cl2N10O9S2 |

Molecular Weight |

1134.203 |

IUPAC Name |

N,N'-(3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide) |

InChI |

InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1 |

InChI Key |

JNSLBXJNVHYNNW-CXNSMIOJSA-N |

SMILES |

O=C(NCCOCCOCCOCCOCCOCCOCCOCCNC(C[C@@H](C1=NN=C(N21)C)N=C(C3=C2SC(C)=C3C)C4=CC=C(C=C4)Cl)=O)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MT1; MT-1; MT 1; Bis-CPI203-PEG7; Bis-CPI-203-PEG7; (Bis-CPI203)-PEG7; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.